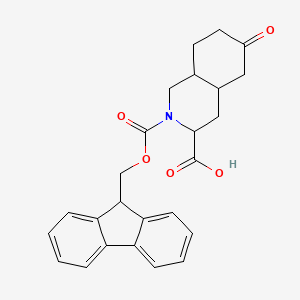

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is critical for protecting the amino group during synthetic processes. Its removal enables further functionalization of the compound.

Conditions and Reagents

-

Deprotection Agent : 20% piperidine in dimethylformamide (DMF) .

-

Mechanism : Base-induced β-elimination, yielding a free amine and releasing CO₂ and fluorene derivatives .

Key Applications

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in coupling reactions essential for constructing complex architectures.

Amide Bond Formation

| Reagent System | Conditions | Application Example |

|---|---|---|

| DIC/Oxyma (1:1 molar ratio) | 1–3 hours, room temperature, DMF | Peptide backbone synthesis |

| HATU/DIPEA | 1 hour, 9-fold molar excess | Fatty acid-linker conjugation |

Esterification

-

Reagents : Alcohols with carbodiimide activators (e.g., DCC/DMAP).

-

Outcome : Stable ester derivatives for further transformations.

Reactivity of the Octahydroisoquinoline Core

The saturated isoquinoline system influences stereochemical outcomes in reductions and oxidations.

Reduction of the Oxo Group

-

Product : Secondary alcohol derivatives (theoretical, based on analogous systems).

Oxidation Pathways

-

Potential Reagents : Potassium permanganate or RuO₄.

-

Challenges : Over-oxidation risks due to the compound’s complex ring system.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its use as a protecting group for amines is particularly notable. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the synthesis of peptide and non-peptide compounds .

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that derivatives of octahydroisoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications provided by the Fmoc group may enhance bioactivity and selectivity .

- Neuroprotective Effects : Research suggests that isoquinoline derivatives can have neuroprotective effects. The octahydroisoquinoline structure may contribute to this activity by modulating neurotransmitter systems or exhibiting antioxidant properties .

Material Science

In material science, this compound is utilized in the development of functional materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities such as drug delivery systems .

Case Study 1: Synthesis of Isoquinoline Derivatives

A research team synthesized various isoquinoline derivatives using this compound as a precursor. The study demonstrated that modifications to the Fmoc group could significantly influence the biological activity of the resulting compounds against cancer cell lines.

Case Study 2: Neuroprotective Screening

In a neuroprotective screening study involving several isoquinoline derivatives derived from this compound, researchers found promising results indicating potential applications in treating neurodegenerative diseases. The study highlighted the importance of structural features in enhancing neuroprotective efficacy.

Wirkmechanismus

The mechanism of action of 2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid

- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine

Uniqueness

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid is unique due to its specific structure that combines the Fmoc protecting group with a decahydroisoquinoline core. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.

Biologische Aktivität

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid (CAS No. 1403766-52-8) is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO5. It features an octahydroisoquinoline core which is known for its diverse pharmacological properties. The compound exhibits relatively low solubility in water but can dissolve in organic solvents such as chloroform and dichloromethane .

Antimicrobial Activity

Research has indicated that compounds with similar isoquinoline structures exhibit significant antimicrobial properties. For instance:

- A study demonstrated that isoquinoline derivatives showed activity against various Gram-positive bacteria, including antibiotic-resistant strains .

- The specific activity of 2-Fmoc-6-oxo derivatives remains to be fully characterized; however, the structural similarity suggests potential efficacy against microbial pathogens.

Antitumor Activity

Isoquinoline derivatives have been investigated for their antitumor properties:

- Compounds in this class have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Preliminary studies suggest that the octahydroisoquinoline structure may interact with cellular pathways involved in cancer progression.

Neuroactive Properties

Given the structural complexity of 2-Fmoc-6-oxo compounds:

- They may exhibit neuroactive properties by modulating neurotransmitter systems. Isoquinolines are often linked to dopaminergic and serotonergic pathways.

- Further studies are necessary to elucidate their exact mechanisms and therapeutic potential in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of related isoquinoline derivatives. The results indicated that modifications at the nitrogen position significantly influenced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure of 2-Fmoc-6-oxo may provide a scaffold for developing new antimicrobial agents.

Study 2: Antitumor Mechanisms

In vitro assays were performed using cancer cell lines treated with various concentrations of 2-Fmoc-6-oxo derivatives. Results showed a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests potential as an antitumor agent through mechanisms involving cell cycle arrest and apoptosis induction.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-16,22-23H,9-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHUVPFAIXSTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.